molecular formula C15H21NO4 B2977689 (E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide CAS No. 2321336-04-1

(E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide

Cat. No.: B2977689
CAS No.: 2321336-04-1
M. Wt: 279.336
InChI Key: VAMIBEXGPIFYPK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides Acrylamides are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide typically involves the following steps:

    Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

    Introduction of the cyclopentyl group: The intermediate product is then reacted with 1-(2-hydroxyethoxy)cyclopentylmethylamine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group in the cyclopentyl moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and acrylamide moiety may play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)acrylamide: Lacks the cyclopentyl and hydroxyethoxy groups.

    N-(cyclopentylmethyl)acrylamide: Lacks the furan and hydroxyethoxy groups.

    N-(2-hydroxyethoxy)acrylamide: Lacks the furan and cyclopentyl groups.

Uniqueness

(E)-3-(furan-2-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide is unique due to the combination of the furan ring, cyclopentyl group, and acrylamide moiety

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c17-9-11-20-15(7-1-2-8-15)12-16-14(18)6-5-13-4-3-10-19-13/h3-6,10,17H,1-2,7-9,11-12H2,(H,16,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMIBEXGPIFYPK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C=CC2=CC=CO2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CO2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.